molecular formula C24H44O2 B12705972 4-Undecylidine-3-decyloxetan-2-one CAS No. 55680-03-0

4-Undecylidine-3-decyloxetan-2-one

Cat. No.: B12705972
CAS No.: 55680-03-0
M. Wt: 364.6 g/mol
InChI Key: GRLNNHWMCCZZOO-LNVKXUELSA-N
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Description

4-Undecylidine-3-decyloxetan-2-one is a chemical compound with the molecular formula C24H44O2. It is known for its unique structure, which includes a four-membered oxetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Undecylidine-3-decyloxetan-2-one typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under specific conditions. For instance, the reaction of a decyl-substituted ketone with an undecylidene precursor can lead to the formation of the desired oxetane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Undecylidine-3-decyloxetan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxetane derivatives with different functional groups, depending on the reagents and conditions used .

Scientific Research Applications

4-Undecylidine-3-decyloxetan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Undecylidine-3-decyloxetan-2-one involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways. These interactions can result in the modulation of biological processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-Decyl-4-undecylideneoxetan-2-one
  • 2-Oxetanone, 3-decyl-4-undecylidene-
  • 3-Tetradecenoic acid, 2-decyl-3-hydroxy-, β-lactone

Uniqueness

4-Undecylidine-3-decyloxetan-2-one is unique due to its specific substitution pattern on the oxetane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar oxetane derivatives .

Properties

CAS No.

55680-03-0

Molecular Formula

C24H44O2

Molecular Weight

364.6 g/mol

IUPAC Name

(4Z)-3-decyl-4-undecylideneoxetan-2-one

InChI

InChI=1S/C24H44O2/c1-3-5-7-9-11-13-15-17-19-21-23-22(24(25)26-23)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3/b23-21-

InChI Key

GRLNNHWMCCZZOO-LNVKXUELSA-N

Isomeric SMILES

CCCCCCCCCC/C=C\1/C(C(=O)O1)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCC

Origin of Product

United States

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